molecular formula C10H18O B097011 2-(4-Methylcyclohexyl)prop-2-en-1-ol CAS No. 15714-12-2

2-(4-Methylcyclohexyl)prop-2-en-1-ol

Cat. No. B097011
CAS RN: 15714-12-2
M. Wt: 154.25 g/mol
InChI Key: RYBQTIMCBUUSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylcyclohexyl)prop-2-en-1-ol, also known as MCHP, is a chemical compound that has been widely studied in the field of organic chemistry. It is a colorless liquid that has a pleasant odor and is used in the synthesis of various organic compounds.

Scientific Research Applications

Aggregation Pheromone in Insects

A significant application of a compound similar to 2-(4-Methylcyclohexyl)prop-2-en-1-ol is found in entomology. Specifically, 1-Methylcyclohex-2-en-1-ol has been identified as an aggregation pheromone in the Douglas-fir beetle. This compound increases arrestment and stridulation in males and enhances the effectiveness of traps for flying beetles, demonstrating its practical use in insect behavior studies and pest management (Libbey, Oehlschlager, & Ryker, 1983).

Photocycloaddition Reactions

Another research application involves photocycloaddition reactions. 2-Acylcyclohex-2-enones, structurally related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, participate in selective photocycloaddition reactions. These reactions produce diacylcyclobutene derivatives, which are of interest in organic synthesis and chemical research (Ferrer & Margaretha, 2001).

Hydrocarbonylation Processes

2-(4-Methylcyclohexyl)prop-2-en-1-ol-related compounds are also involved in hydrocarbonylation processes. For instance, the hydrocarbonylation of prop-2-ene-1-ol, catalyzed by rhodium triethylphosphine complexes, leads to the production of butane-1,4-diol and 2-methylpropan-1-ol. This process is relevant in the field of catalytic chemistry and material synthesis (Simpson et al., 1996).

Synthesis of Polyhydroxyurethanes

In polymer chemistry, compounds related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol have been used in the synthesis of glycerin carbonate-based intermediates. These intermediates are then employed in the production of polyhydroxyurethanes without isocyanate, highlighting its importance in the development of new polymeric materials (Benyahya et al., 2011).

properties

CAS RN

15714-12-2

Product Name

2-(4-Methylcyclohexyl)prop-2-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(4-methylcyclohexyl)prop-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3

InChI Key

RYBQTIMCBUUSQQ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=C)CO

Canonical SMILES

CC1CCC(CC1)C(=C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylcyclohexyl)prop-2-en-1-ol
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